molecular formula C5H3ClFNO3S B6589953 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride CAS No. 1261588-77-5

5-fluoro-6-hydroxypyridine-3-sulfonyl chloride

Cat. No. B6589953
CAS RN: 1261588-77-5
M. Wt: 211.6
InChI Key:
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Description

5-Fluoro-6-hydroxypyridine-3-sulfonyl chloride (FHPSC) is an organic compound that has a wide range of applications in chemistry and biochemistry. It is a versatile reagent that can be used in a variety of synthetic and analytical processes. FHPSC is used in the synthesis of various compounds, including pharmaceuticals and other chemicals. It is also used in the detection of various compounds, such as proteins and enzymes. FHPSC has been found to be a useful tool in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride is not fully understood. However, it is believed that 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride acts as an inhibitor of enzymes, such as proteases and phosphatases. This inhibition is thought to be due to the formation of a covalent bond between the 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride and the enzyme. The formation of this bond is thought to inhibit the activity of the enzyme, thus preventing the reaction from occurring.
Biochemical and Physiological Effects
5-fluoro-6-hydroxypyridine-3-sulfonyl chloride has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride can inhibit the activity of enzymes, such as proteases and phosphatases. In vivo studies have shown that 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride can inhibit the activity of enzymes, such as proteases and phosphatases, as well as other proteins and enzymes. 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride has also been found to have anti-inflammatory effects, as well as anti-bacterial and anti-fungal effects.

Advantages and Limitations for Lab Experiments

5-fluoro-6-hydroxypyridine-3-sulfonyl chloride has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride is its versatility. 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride can be used in a variety of synthetic and analytical processes. It is also relatively easy to synthesize and has a wide range of applications in scientific research. However, 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride can be toxic and can cause irritation to the skin and eyes. Therefore, it is important to use protective clothing and safety equipment when handling 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride.

Future Directions

5-fluoro-6-hydroxypyridine-3-sulfonyl chloride has a wide range of potential applications in scientific research. Future research could focus on the development of more efficient and cost-effective methods of synthesis. Additionally, further research could be conducted to investigate the mechanism of action of 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride and to further explore its biochemical and physiological effects. Furthermore, research could be conducted to investigate the potential therapeutic applications of 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride, such as its use as an anti-inflammatory or anti-bacterial agent. Finally, research could be conducted to explore the potential of 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride as a diagnostic tool.

Synthesis Methods

5-fluoro-6-hydroxypyridine-3-sulfonyl chloride can be synthesized using a variety of methods. The most common method is the reaction of 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride with a base, such as sodium hydroxide, to form the desired product. Other methods of synthesis include the reaction of fluorophenol with an alkyl halide, such as bromoethane, and the reaction of fluorophenol with an alkyl sulfonate, such as ethyl sulfonate. The synthesis of 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride can be carried out under mild conditions and is relatively simple.

Scientific Research Applications

5-fluoro-6-hydroxypyridine-3-sulfonyl chloride has a wide range of applications in scientific research. It is used in the detection of various compounds, such as proteins and enzymes. 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride can also be used to study the binding of proteins and enzymes to their respective substrates. 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride is also used to study the structure and function of proteins and enzymes. It can be used to analyze the structure and activity of proteins and enzymes, as well as to study the effects of various compounds on the structure and activity of proteins and enzymes. 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride is also used in the study of biochemical and physiological processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride involves the conversion of 5-fluoro-6-hydroxypyridine to the corresponding sulfonyl chloride derivative.", "Starting Materials": [ "5-fluoro-6-hydroxypyridine", "Thionyl chloride", "Pyridine", "Chloroform" ], "Reaction": [ "To a solution of 5-fluoro-6-hydroxypyridine in chloroform, add thionyl chloride dropwise with stirring.", "Add pyridine to the reaction mixture to neutralize the hydrogen chloride gas evolved during the reaction.", "Continue stirring the reaction mixture for several hours at room temperature.", "Filter the reaction mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent to obtain 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride as a white solid." ] }

CAS RN

1261588-77-5

Product Name

5-fluoro-6-hydroxypyridine-3-sulfonyl chloride

Molecular Formula

C5H3ClFNO3S

Molecular Weight

211.6

Purity

95

Origin of Product

United States

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